molecular formula C8H16ClNO4 B2562729 (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride CAS No. 2567489-25-0

(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride

Cat. No.: B2562729
CAS No.: 2567489-25-0
M. Wt: 225.67
InChI Key: WIFVCLUYNHEJOY-GEMLJDPKSA-N
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Description

(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes both amino and carboxyl functional groups, allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the desired stereoisomer. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that can stabilize the intermediate compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

(2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can be mediated by hydrogen bonding, hydrophobic interactions, or electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoicacidhydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the hydrochloride group. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in a distinct manner .

Properties

IUPAC Name

(2S)-2-[[(1S)-1-carboxyethyl]amino]-3-methylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-4(2)6(8(12)13)9-5(3)7(10)11;/h4-6,9H,1-3H3,(H,10,11)(H,12,13);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFVCLUYNHEJOY-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](C(C)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567489-25-0
Record name (2S)-2-{[(1S)-1-carboxyethyl]amino}-3-methylbutanoic acid hydrochloride
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